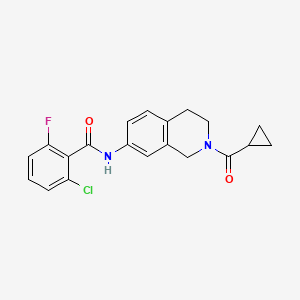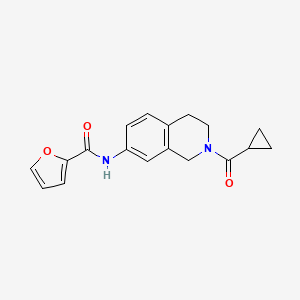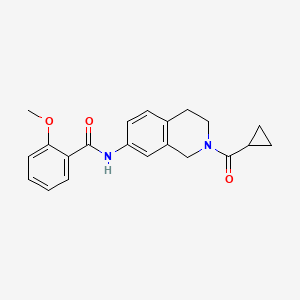
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs involves commonly used synthetic strategies for constructing the core scaffold . Two new strategies for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (Tic P) have been developed. The first strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .Molecular Structure Analysis
The molecular formula of “N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” is C17H20N2O2, and its molecular weight is 284.359.Aplicaciones Científicas De Investigación
Molecular Structure Analysis
The compound’s unique structure allows for high-quality images of 3D molecular structure, molecular surface, and molecular orbitals . This makes it a valuable tool in the field of molecular structure analysis.
Medicinal Chemistry
In medicinal chemistry, the compound is used due to its unique structure. Its properties can be manipulated to design and synthesize new drugs, making it a valuable tool in drug discovery and development.
Organic Synthesis
The compound is also used in organic synthesis. Its unique structure and properties can be utilized to synthesize a variety of organic compounds, contributing to the advancement of organic chemistry.
Fluorescent Probes
The compound, being a fluorescent probe, has found extensive use in biomedical applications . Fluorescent probes are analytical tools used in a wide range of research and industrial fields, facilitating the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .
Biomedical Applications
The compound has proven applicable for in vivo biomedical applications including fluorescence-guided disease diagnosis and theranostics . This makes it a valuable tool in the field of medicine and healthcare.
Research on Fluorescent Protein Antibodies
The compound has been used in the research of fluorescent protein antibodies, particularly nanobodies . This research is crucial in making fluorescent proteins more valuable in biological research .
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10(18)16-14-5-4-11-6-7-17(9-13(11)8-14)15(19)12-2-3-12/h4-5,8,12H,2-3,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDJSMRYALMWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCN(C2)C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole](/img/structure/B6501317.png)
![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-(propane-2-sulfonyl)benzamide](/img/structure/B6501319.png)
![1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6501328.png)


![3-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B6501338.png)

![N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide](/img/structure/B6501366.png)
![2-(naphthalen-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B6501372.png)




